molecular formula C15H19NO5 B12991809 Methyl (R)-5-(((benzyloxy)carbonyl)amino)-3-oxohexanoate

Methyl (R)-5-(((benzyloxy)carbonyl)amino)-3-oxohexanoate

Cat. No.: B12991809
M. Wt: 293.31 g/mol
InChI Key: OBKBZUHAJLGHHO-LLVKDONJSA-N
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Description

Methyl ®-5-(((benzyloxy)carbonyl)amino)-3-oxohexanoate is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl-protected amino group and a keto ester functionality. These features make it a valuable intermediate in organic synthesis and a subject of interest in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-5-(((benzyloxy)carbonyl)amino)-3-oxohexanoate typically involves the protection of an amino acid derivative followed by esterification and oxidation reactions. One common method starts with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. This is followed by the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid. The final step involves the oxidation of the resulting ester to introduce the keto functionality .

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing flow microreactor systems for increased efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-5-(((benzyloxy)carbonyl)amino)-3-oxohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl ®-5-(((benzyloxy)carbonyl)amino)-3-oxohexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl ®-5-(((benzyloxy)carbonyl)amino)-3-oxohexanoate involves its interaction with various molecular targets. The benzyloxycarbonyl group provides protection to the amino group, allowing for selective reactions at other sites. The keto ester functionality can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl ®-5-(((benzyloxy)carbonyl)amino)-3-oxohexanoate is unique due to its specific combination of a benzyloxycarbonyl-protected amino group and a keto ester functionality. This combination provides a balance of stability and reactivity, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

methyl (5R)-3-oxo-5-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C15H19NO5/c1-11(8-13(17)9-14(18)20-2)16-15(19)21-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,19)/t11-/m1/s1

InChI Key

OBKBZUHAJLGHHO-LLVKDONJSA-N

Isomeric SMILES

C[C@H](CC(=O)CC(=O)OC)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(CC(=O)CC(=O)OC)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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